2-Ethoxymorpholine

Description

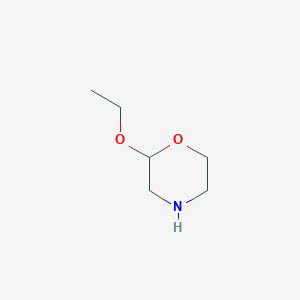

2-Ethoxymorpholine (CAS: 156121-16-3), also known as 2-(ethoxymethyl)morpholine, is a substituted morpholine derivative featuring a six-membered morpholine ring (containing one nitrogen and one oxygen atom) with an ethoxymethyl (-CH₂-O-CH₂CH₃) substituent at the 2-position . Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.2 g/mol.

Properties

IUPAC Name |

2-ethoxymorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-8-6-5-7-3-4-9-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBNROLNCOHVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxymorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of 2-Ethoxymorpholine.

Industrial Production Methods: In industrial settings, 2-Ethoxymorpholine is often produced by the reaction of morpholine with ethyl chloride or ethyl bromide. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxymorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it back to morpholine.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Morpholine.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of 2-Ethoxymorpholine and its derivatives in inhibiting carbonic anhydrase (CA) enzymes, particularly CA-II. This enzyme plays a crucial role in physiological processes such as respiration and electrolyte balance. Research indicates that morpholine-based thiazole derivatives have been developed to enhance binding affinity and selectivity towards CA-II, demonstrating promising results in vitro and in silico studies .

- Case Study: Thiazole Derivatives

- Objective: To synthesize novel thiazole derivatives for CA-II inhibition.

- Findings: Certain derivatives exhibited IC50 values as low as 31.50 ± 0.74 µM, indicating strong inhibitory potential against CA-II.

| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| Lead Compound 24 | 31.50 ± 0.74 | -4.751 |

| Acetazolamide | 18.20 ± 0.43 | Not specified |

1.2 Anticancer Research

There is a growing interest in the anticancer properties of compounds containing morpholine rings, including 2-Ethoxymorpholine. Morpholine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.

- Case Study: Anticancer Activity

- Objective: Evaluate the cytotoxic effects of morpholine derivatives on cancer cell lines.

- Findings: Compounds demonstrated significant activity against HepG2 cells with IC50 values around 2.57 µM, indicating their potential for further development as anticancer drugs.

Organic Synthesis Applications

2.1 Solvent Properties

2-Ethoxymorpholine serves as an effective solvent in organic synthesis due to its polar aprotic nature, which facilitates various chemical reactions.

- Application Example: It is used in the synthesis of pharmaceuticals where solubility and reaction conditions are critical.

2.2 Synthesis of Fine Chemicals

The compound is also utilized in the synthesis of fine chemicals and intermediates in pharmaceutical manufacturing.

- Case Study: Synthesis Pathways

- Objective: Explore synthetic pathways using 2-Ethoxymorpholine.

- Findings: It has been successfully employed as a reagent in the synthesis of various biologically active compounds.

Material Science Applications

3.1 Polymer Chemistry

In polymer science, 2-Ethoxymorpholine has been investigated for its role as a monomer or additive in producing polymers with enhanced properties.

- Application Example: Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

3.2 Coating Technologies

The compound is also explored for use in coating technologies due to its ability to form films that exhibit resistance to environmental degradation.

- Case Study: Coating Formulations

- Objective: Assess the effectiveness of coatings containing 2-Ethoxymorpholine.

- Findings: Coatings demonstrated improved durability and resistance to water spotting compared to traditional formulations.

Environmental Applications

4.1 Biodegradability Studies

Research into the environmental impact of morpholine derivatives, including their biodegradability, is crucial for assessing their safety and sustainability.

Mechanism of Action

The mechanism of action of 2-Ethoxymorpholine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects within cells. The exact pathways and targets depend on the specific application and context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Thiomorpholine Derivatives

Thiomorpholine, where the oxygen atom in the morpholine ring is replaced by sulfur, exhibits distinct electronic and reactivity profiles.

2.1.2 Azetidine Derivatives

Smaller ring systems like 2-(ethoxymethyl)azetidine (a four-membered ring) introduce ring strain, which can increase reactivity.

Functional Analogs

2.2.1 Polyether Dioxolane Derivatives

2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane (CAS: 74733-99-6, Molecular formula: C₈H₁₆O₅, MW: 192.21 g/mol) shares ether functional groups but features a dioxolane ring. Its extended ether chain enhances hydrophilicity, making it suitable for solvent applications, whereas 2-ethoxymorpholine’s morpholine ring offers better amine-related reactivity .

2.2.2 Etophylline

Etophylline (CAS: 519-37-9, Molecular formula: C₉H₁₂N₄O₃, MW: 224.2 g/mol), a xanthine derivative with a hydroxyethyl group, diverges structurally but shares substituent-driven solubility modulation. Unlike 2-ethoxymorpholine, etophylline’s purine backbone confers pharmacological activity (e.g., bronchodilation) .

Table 1: Comparative Data for 2-Ethoxymorpholine and Analogs

Research Findings

- Synthetic Yields : The dioxolane analog (CAS: 74733-99-6) is synthesized with yields up to 86%, highlighting efficient etherification compared to 2-ethoxymorpholine’s typical synthesis routes .

- Reactivity : Thiomorpholine derivatives exhibit enhanced nucleophilicity due to sulfur’s polarizability, enabling unique reaction pathways unavailable to 2-ethoxymorpholine .

Biological Activity

2-Ethoxymorpholine, a derivative of morpholine, has garnered attention in pharmacological and chemical research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-Ethoxymorpholine is characterized by the following structural formula:

This compound features a morpholine ring substituted with an ethoxy group at the second position, which influences its solubility and reactivity.

Table 1: Basic Properties of 2-Ethoxymorpholine

| Property | Value |

|---|---|

| Molecular Weight | 113.17 g/mol |

| Boiling Point | 120-122 °C |

| Solubility | Soluble in water |

| Density | 0.91 g/cm³ |

Research indicates that 2-Ethoxymorpholine exhibits various biological activities, primarily through interactions with specific receptors and enzymes. Notably, it has been studied for its potential as an anti-inflammatory agent and a modulator of central nervous system (CNS) receptors.

- CB2 Receptor Modulation : Several studies have highlighted the compound's affinity for the CB2 receptor, which is implicated in pain relief and anti-inflammatory responses. For instance, compounds derived from morpholine structures have shown significant agonistic activity at the CB2 receptor, suggesting therapeutic applications in pain management and inflammation .

- Inhibition of Enzymatic Activity : In vitro studies have demonstrated that morpholine derivatives can inhibit enzymes such as carbonic anhydrase II (CA-II), which plays a role in various physiological processes including respiration and acid-base balance . The binding affinity of these compounds correlates with their biological activity, indicating a structure-activity relationship (SAR) that is crucial for drug design.

Table 2: Biological Activities of 2-Ethoxymorpholine Derivatives

| Activity Type | Assay Method | IC50 Value (μM) |

|---|---|---|

| CB2 Receptor Agonism | Fluorometric Assay | 18.9 ± 4.5 |

| CA-II Inhibition | Lineweaver-Burk Plot | 31.50 ± 0.74 |

Study on Anti-Inflammatory Effects

In a study evaluating the anti-inflammatory properties of morpholine derivatives, one compound exhibited significant efficacy in reducing hyperalgesia in a rat model induced by Complete Freund's Adjuvant (CFA). The compound demonstrated an ED50 value of approximately , indicating its potential for therapeutic use in inflammatory conditions .

Synthesis and Evaluation

A recent study developed a reliable synthesis method for various morpholine derivatives, including 2-Ethoxymorpholine, which were then evaluated for their biological activities. The results revealed that modifications to the morpholine structure could enhance receptor selectivity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.